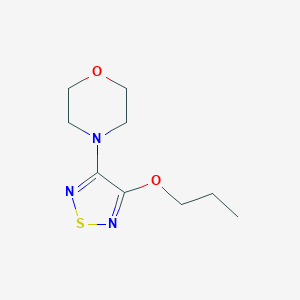![molecular formula C12H13N5O2 B246624 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied in the field of cardiovascular research due to its ability to modulate the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.
Wirkmechanismus
ODQ selectively inhibits 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole by binding to the heme group of the enzyme, preventing the conversion of guanosine triphosphate (GTP) to cGMP. This leads to decreased cGMP levels, which in turn affects downstream signaling pathways. ODQ has been shown to be a reversible inhibitor of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole, with a dissociation constant (Kd) in the nanomolar range.
Biochemical and Physiological Effects:
ODQ has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, relaxation of smooth muscle, and decreased cardiac contractility. ODQ has also been shown to reduce blood pressure in animal models of hypertension. Additionally, ODQ has been shown to inhibit angiogenesis and tumor growth in cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ODQ is its selectivity for 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole, which allows for specific modulation of the NO-cGMP signaling pathway. Additionally, ODQ is a reversible inhibitor, which allows for precise control of its effects. However, ODQ has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, ODQ has been shown to be unstable in the presence of light and oxygen, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are a number of future directions for research on ODQ and the NO-cGMP signaling pathway. One area of interest is the role of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in the regulation of vascular tone and blood pressure. Additionally, there is growing interest in the use of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole modulators, including ODQ, as potential therapies for cardiovascular disease and cancer. Finally, there is ongoing research into the development of new and more potent 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole inhibitors, which could have a significant impact on the treatment of a variety of diseases.
Synthesemethoden
ODQ can be synthesized using a variety of methods, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 1-azepanamine in the presence of a base or the reaction of 2-amino-5,6-dicyano-1,4-benzoquinone (ADQ) with 1-azepanol. Both methods result in the formation of ODQ with high yield and purity.
Wissenschaftliche Forschungsanwendungen
ODQ has been extensively used in scientific research to study the NO-cGMP signaling pathway and its role in cardiovascular physiology. It has been shown to inhibit 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in a dose-dependent manner, leading to decreased cGMP production and vasodilation. ODQ has also been used to investigate the role of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in platelet aggregation, smooth muscle relaxation, and cardiac function. Additionally, ODQ has been used as a tool to study the effects of NO-cGMP signaling in various disease models, including hypertension, heart failure, and atherosclerosis.
Eigenschaften
Molekularformel |
C12H13N5O2 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
4-(azepan-1-yl)-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C12H13N5O2/c1-2-4-6-17(5-3-1)9-7-8-10(14-18-13-8)12-11(9)15-19-16-12/h7H,1-6H2 |
InChI-Schlüssel |
MFIJFWQBOHWBSY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=CC3=NON=C3C4=NON=C24 |
Kanonische SMILES |
C1CCCN(CC1)C2=CC3=NON=C3C4=NON=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)

![4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)